molecular formula C15H23N B8556776 3-(Dec-1-EN-1-YL)pyridine CAS No. 101962-18-9

3-(Dec-1-EN-1-YL)pyridine

Cat. No. B8556776
Key on ui cas rn: 101962-18-9
M. Wt: 217.35 g/mol
InChI Key: QLVZMDGWNRPEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555520

Procedure details

A solution of 40 g (7.3 mmol) of 1-triphenylphosphononyl bromide dissolved in 20 ml of THF was cooled to -78° C. and 2.0 ml (2.6M in hexane, 5.2 mmol) of n-BuLi was added dropwise. This was followed by the dropwise addition of 4.5 ml (5.5. eq., 26 mmol) of HMPA. The solution was stirred for 5 minutes. Then a solution of 500 mg (4.70 mmol) of 3-pyridinecarboxaldehyde in 10 ml THF was added. The resulting solution was warmed to room temperature and stirred for 2 hours. Water was added to the reaction and this was extracted with Et2O. The organic layer was washed with saturated NH4Cl, followed by saturated NaCl and dried (Na2SO4). Hexanes were added to the resulting residue, decanted and concentrated. The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc) to yield 777 mg (77%) of title pyridine as a yellow oil.
[Compound]
Name
1-triphenylphosphononyl bromide
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[CH3:6][N:7](P(N(C)C)(N(C)C)=O)[CH3:8].N1[CH:22]=[CH:21][CH:20]=[C:19]([CH:23]=O)C=1.O.[CH2:26]1[CH2:30]O[CH2:28][CH2:27]1>>[CH:19]([C:20]1[CH:6]=[N:7][CH:8]=[CH:22][CH:21]=1)=[CH:23][CH2:5][CH2:4][CH2:3][CH2:2][CH2:30][CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
1-triphenylphosphononyl bromide
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
this was extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
ADDITION
Type
ADDITION
Details
Hexanes were added to the resulting residue
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (9×3 cm, silica gel, 1:1 hexanes/EtOAc)
CUSTOM
Type
CUSTOM
Details
to yield 777 mg (77%) of title pyridine as a yellow oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(=CCCCCCCCC)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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